molecular formula C21H24N2O5S B2897095 N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1005298-83-8

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2897095
CAS No.: 1005298-83-8
M. Wt: 416.49
InChI Key: JJZZJXXYPZFEGX-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline core acylated with a 2-methylpropanoyl (isobutyryl) group at the 1-position and a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety at the 7-position. The molecular formula is C₂₁H₂₅N₂O₅S, with a molar mass of 417.07 g/mol.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-14(2)21(24)23-9-3-4-15-5-6-16(12-18(15)23)22-29(25,26)17-7-8-19-20(13-17)28-11-10-27-19/h5-8,12-14,22H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZZJXXYPZFEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroquinoline ring. The isobutyryl group is then introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.

The benzo-dioxine sulfonamide moiety is synthesized separately, often starting from a catechol derivative that undergoes sulfonation followed by cyclization to form the dioxine ring. The final step involves coupling the two moieties through a sulfonamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The isobutyryl group can be substituted with other acyl groups through nucleophilic acyl substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various acyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name & Features Molecular Formula Molar Mass (g/mol) Key Structural Differences Pharmacological Notes
Target Compound : N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-...-sulfonamide C₂₁H₂₅N₂O₅S 417.07 Tetrahydroquinoline + isobutyryl + benzodioxine sulfonamide High lipophilicity suggests CNS activity potential; sulfonamide may target enzymes .
N-(Oxolan-3-yl)-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide () C₁₂H₁₇NO₅S 287.34 Oxolane (tetrahydrofuran) substituent instead of tetrahydroquinoline Smaller size and polar oxolane group may improve solubility but reduce BBB penetration .
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-3-[(2-Hydroxy-...-benzazepin-3-yl)Sulfanyl]Propanamide () C₂₁H₂₂N₂O₄S 398.48 Sulfanyl-linked benzazepine vs. sulfonamide-tetrahydroquinoline Sulfanyl group offers weaker electron withdrawal than sulfonamide, altering binding kinetics .
3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(Substituted-Phenyl)Propanamides () Variable (e.g., C₁₅H₁₆N₄O₃S₂) ~380–400 Thiazole-oxadiazole heterocycles + aryl propanamide Antimicrobial activity reported; lacks benzodioxine/tetrahydroquinoline motifs .

Key Research Findings

Lipophilicity and Bioavailability: The target compound’s tetrahydroquinoline and isobutyryl groups confer higher logP values (~3.5 estimated) compared to the oxolane derivative (logP ~1.8) , suggesting superior membrane permeability. The benzazepine-containing analogue () exhibits moderate logP (~2.5) due to its hydroxybenzazepine moiety, balancing solubility and permeability .

Synthetic Accessibility: The target compound likely requires multi-step synthesis, including acylation of tetrahydroquinoline and sulfonamide coupling, akin to methods in (e.g., DMF/LiH-mediated reactions) . Oxadiazole-thiazole derivatives () utilize hydrazine and carbon disulfide for heterocycle formation, contrasting with the target’s benzodioxine sulfonamide synthesis .

Biological Activity :

  • Sulfonamide-containing compounds (target and oxolane derivative) are hypothesized to inhibit carbonic anhydrases or serine proteases, whereas sulfanyl-linked analogues () may target metalloenzymes .
  • Oxadiazole-thiazole derivatives () demonstrate broad-spectrum antibacterial activity, highlighting the role of heterocycles in antimicrobial design .

Biological Activity

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS Number: 1005298-83-8) is a complex organic compound that has garnered attention in various fields of research due to its promising biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a tetrahydroquinoline moiety with a benzodioxine sulfonamide group. The molecular formula is C21H24N2O5SC_{21}H_{24}N_{2}O_{5}S, with a molecular weight of 416.49 g/mol. Key properties include:

PropertyValue
Molecular Weight416.49 g/mol
LogP4.6174
Polar Surface Area38.914 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors. This interaction may inhibit their activity or modulate their function through:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors affecting signal transduction pathways.

Potential Applications

Research has indicated potential applications in several areas:

  • Medicinal Chemistry : Investigated for its therapeutic effects in treating neurological disorders and other diseases.
  • Material Science : Explored for developing new materials with unique electronic or optical properties.
  • Biological Research : Used as a tool in studying enzyme functions and receptor interactions.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against various pathogens. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Neuroprotective Effects

Research published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of similar compounds derived from the tetrahydroquinoline structure. The findings suggest that this compound could potentially protect neuronal cells from oxidative stress and apoptosis.

Enzyme Inhibition Studies

Another study focused on the inhibition of specific enzymes linked to metabolic disorders. The compound demonstrated promising results in inhibiting enzymes like acetylcholinesterase (AChE), which is crucial in Alzheimer's disease pathology.

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